tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate
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Overview
Description
tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the cyclohexane and pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine intermediates, followed by their coupling and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The trifluoromethylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group may enhance its binding affinity and specificity, while the spirocyclic structure provides stability and rigidity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and those with trifluoromethylsulfonyl groups. Compared to these compounds, tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate is a complex spirocyclic molecule that exhibits various biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of spiro compounds often involves cycloaddition reactions or the modification of existing frameworks. Recent studies have highlighted methods for synthesizing spiro compounds that incorporate various functional groups to enhance biological activity. For example, spiro compounds can be synthesized through the reaction of appropriate precursors under specific conditions to yield derivatives with antimicrobial and antioxidant properties .
Antimicrobial Activity
Research indicates that spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain spiro derivatives demonstrate activity against a range of bacterial strains. The antimicrobial efficacy is often evaluated using standard methods such as the disk diffusion or broth microdilution assays .
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | Staphylococcus aureus | 16 µg/mL |
Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of spiro compounds is another area of interest due to their ability to scavenge free radicals and reduce oxidative stress. Various in vitro assays such as DPPH and ABTS tests are employed to measure antioxidant capacity . For example, a recent study reported that a related spiro compound exhibited an inhibition percentage of 63.90% at a concentration of 1 mg/mL compared to vitamin C's 82.30% inhibition at the same concentration .
Anti-inflammatory and Anticancer Activities
Some spiro compounds have been documented for their anti-inflammatory and anticancer activities. Research has shown that these compounds can inhibit inflammatory pathways and exhibit cytotoxic effects on cancer cell lines both in vitro and in vivo . The structural diversity of spiro compounds allows for interactions with multiple biological targets.
Case Studies
- Antimicrobial Evaluation : A study synthesized several spiro derivatives and tested their antimicrobial activities against various pathogens. Results indicated that specific substitutions on the spiro framework enhanced activity against resistant strains .
- Antioxidant Properties : In a comparative study of antioxidant activities among synthetic spiro compounds, it was found that modifications in the sulfonyl groups significantly improved radical scavenging abilities .
- Cancer Cell Line Studies : Investigations into the anticancer potential of spiro compounds revealed promising results against breast and colon cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O6S2/c1-19(2,3)33-18(30)27-11-20(8-6-5-7-9-20)28-13(16(27)29)14(34-36(31,32)21(22,23)24)12-10-25-17(35-4)26-15(12)28/h10H,5-9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXQSFWCDMNSCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)N3C(=C(C4=CN=C(N=C43)SC)OS(=O)(=O)C(F)(F)F)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170746-98-0 |
Source
|
Record name | 2'-(methylthio)-6'-oxo-5'-[[(trifluoromethyl)sulfonyl]oxy]-spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylic acid 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.